

Application Notes and Protocols for DBCO-PEG3-Oxyamine in Bioconjugation

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Compound of Interest

Compound Name: DBCO-PEG3-oxyamine

Cat. No.: B12422140

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These application notes provide detailed protocols and buffer compositions for the effective use of **DBCO-PEG3-oxyamine** in bioconjugation reactions. The focus is on the reaction of the oxyamine moiety with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.

Introduction

DBCO-PEG3-oxyamine is a versatile heterobifunctional linker that enables a two-step sequential or one-pot bioconjugation strategy.^{[1][2][3]} It comprises a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for the chemoselective ligation with carbonyl groups.^{[2][4]} The polyethylene glycol (PEG) spacer enhances solubility in aqueous buffers and reduces steric hindrance.

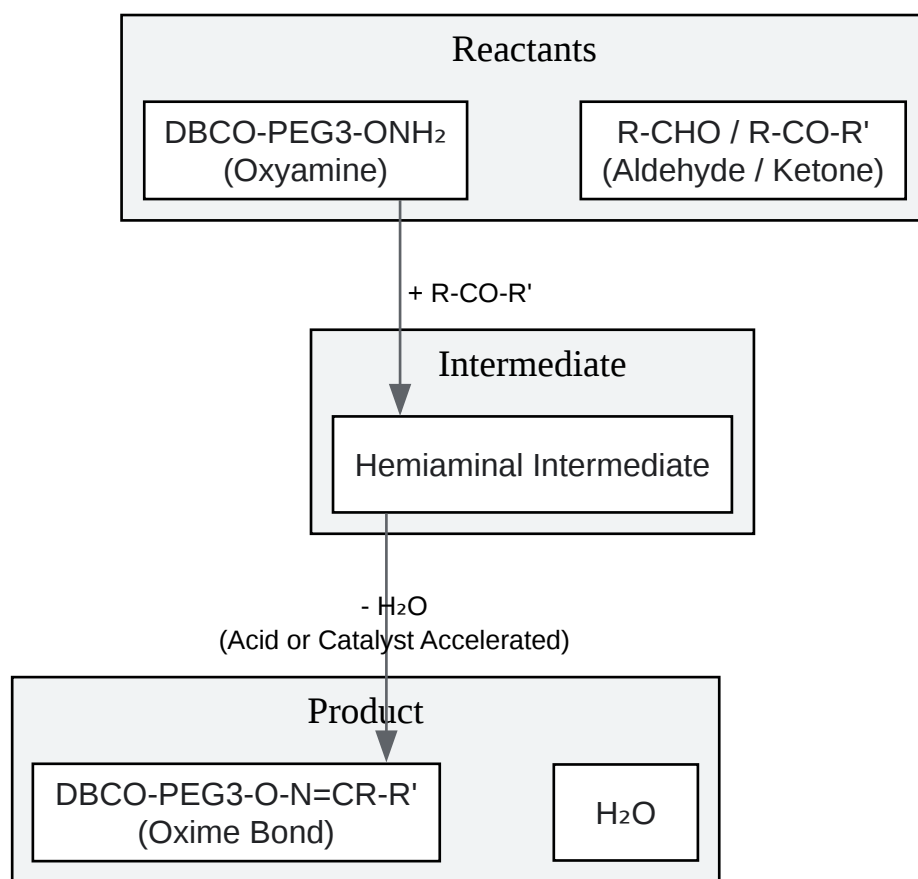
This document focuses on the reaction of the oxyamine functional group with aldehydes or ketones to form a stable oxime bond. This reaction is particularly useful for labeling and modifying biomolecules that have been engineered to contain a carbonyl group.

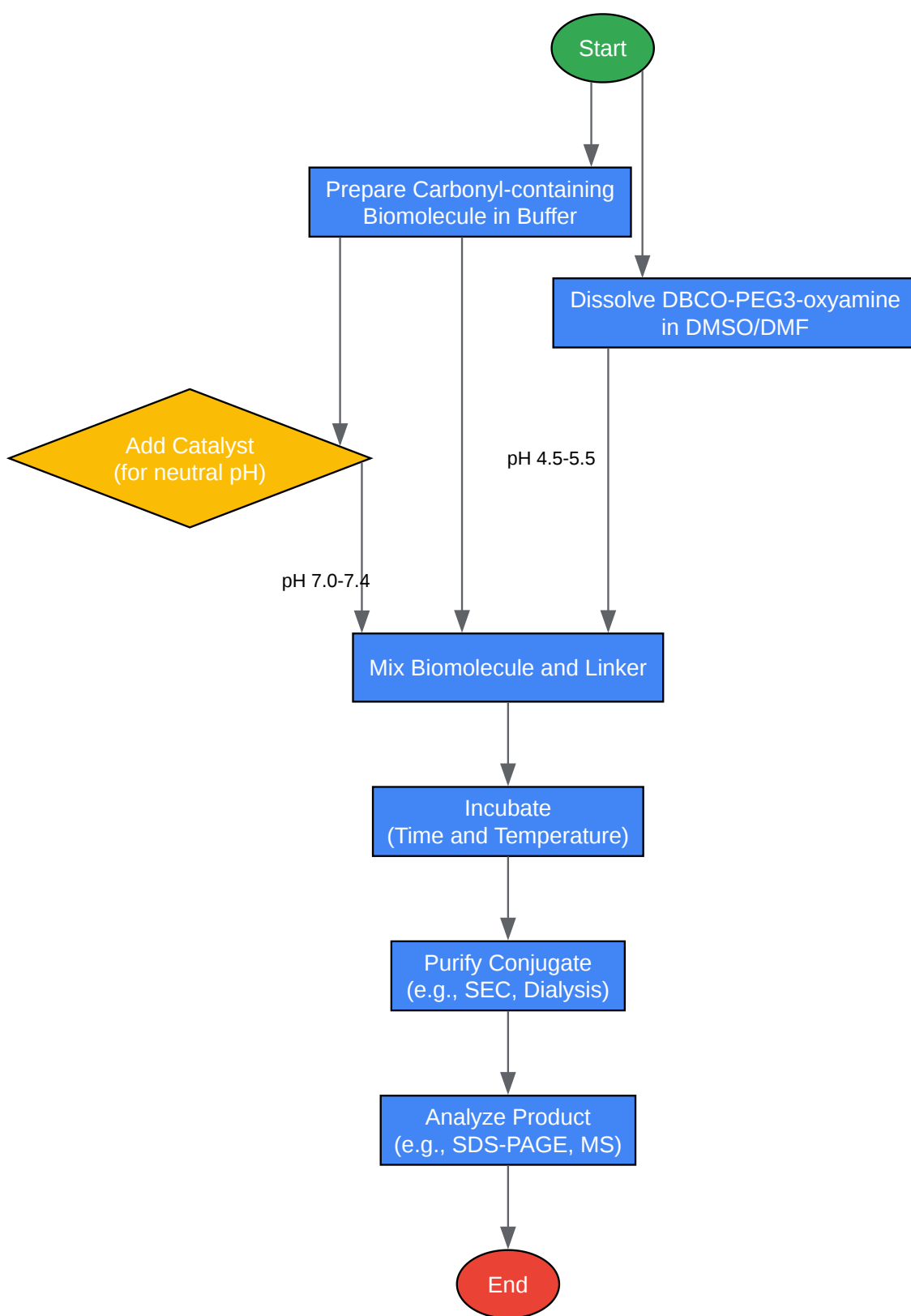
Chemical Properties and Storage

Property	Value	Reference
Molecular Weight	552.62 g/mol	
Appearance	Light yellow oil	
Solubility	Soluble in DMSO, DMF, DCM, THF, acetonitrile	
Storage	Store at -20°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.	

Reaction Mechanism: Oxime Ligation

The reaction between an oxyamine and an aldehyde or ketone proceeds through a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to form a stable oxime bond. This ligation is most efficient at a slightly acidic pH, which facilitates the dehydration step. However, for applications involving sensitive biomolecules, the reaction can be performed at a neutral pH, often with the aid of a nucleophilic catalyst.





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